molecular formula C21H18N4O5S2 B11415790 Methyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Methyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

Cat. No.: B11415790
M. Wt: 470.5 g/mol
InChI Key: HFWYKLNDQZKLPV-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, nitro compounds, and various reagents to introduce the spiro and dithia-triazaspiro structures. Common reaction conditions involve the use of solvents like toluene, catalysts such as tetrabutylammonium iodide, and bases like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases depending on the desired transformation. Reaction conditions often involve controlled temperatures and pressures to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the spiro structure may interact with biological macromolecules. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4

Properties

Molecular Formula

C21H18N4O5S2

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 2-acetyl-8-methyl-4-(4-nitrophenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate

InChI

InChI=1S/C21H18N4O5S2/c1-13-18(20(27)30-3)31-21(23(13)15-7-5-4-6-8-15)24(22-19(32-21)14(2)26)16-9-11-17(12-10-16)25(28)29/h4-12H,1-3H3

InChI Key

HFWYKLNDQZKLPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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